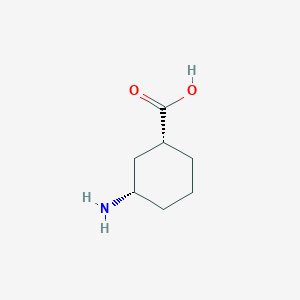

cis-3-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound cis-3-Aminocyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-3-Aminocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Aminocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38541-66-1, 118785-96-9, 16636-51-4 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of cis-3-Aminocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of cis-3-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development.[1][2][3] As a conformationally constrained GABA analogue, this molecule is of significant interest for its potential applications in neuroscience research and as a component of peptidomimetics.[4] This document details robust synthetic strategies, with a focus on stereochemical control, and outlines effective purification protocols to isolate the desired cis isomer in high purity. Each section is grounded in established chemical principles, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stereochemistry in Function

Cis-3-aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid whose rigid cyclohexane backbone imparts a specific three-dimensional orientation to the amino and carboxylic acid functional groups. This defined stereochemistry is paramount to its biological activity, influencing its interaction with target receptors and enzymes.[3] Notably, it is recognized as an inhibitor of GABA uptake, a property that underscores its potential in the study and treatment of neurological disorders.[4] The primary challenge in its preparation lies in the stereoselective synthesis and subsequent purification to isolate the cis isomer from the thermodynamically more stable trans isomer. This guide will address these challenges by presenting reliable methodologies for both synthesis and purification.

Synthetic Strategies: The Pathway from Aromatic Precursors

A prevalent and efficient method for the synthesis of 3-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of 3-aminobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the reaction. The stereochemical outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of 3-Aminobenzoic Acid

The reduction of the aromatic ring of 3-aminobenzoic acid to a cyclohexane ring is a well-established transformation.[5] The choice of catalyst is critical in directing the stereoselectivity of the hydrogenation.

Key Considerations for Stereoselectivity:

-

Catalyst Selection: Rhodium- and Ruthenium-based catalysts, often on a carbon support (Rh/C or Ru/C), are frequently employed for the hydrogenation of aromatic rings under milder conditions than those required for catalysts like Raney Nickel.[5] The choice of metal can influence the cis/trans isomer ratio.

-

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent play a significant role. Basic conditions, often achieved by adding sodium hydroxide, can influence the product distribution.[5]

The general transformation is depicted below:

Caption: General synthetic and purification workflow for cis-3-Aminocyclohexanecarboxylic acid.

Purification: Isolating the Cis Isomer

The output of the catalytic hydrogenation is typically a mixture of cis and trans isomers. The separation of these diastereomers is a critical step in obtaining the desired product. Fractional crystallization is a widely used and effective technique for this purpose, exploiting the differential solubility of the cis and trans isomers in a given solvent system.

Principles of Fractional Crystallization

Fractional crystallization relies on the principle that the two isomers will have slightly different physical properties, including solubility.[6] By carefully selecting a solvent or a solvent mixture, it is possible to create conditions where one isomer preferentially crystallizes out of the solution while the other remains dissolved.

Solvent Selection: The choice of solvent is paramount for successful separation. An ideal solvent will exhibit a significant difference in solubility for the cis and trans isomers at a given temperature. Water and alcohol-water mixtures are often good starting points for the crystallization of amino acids due to their polar nature.[7]

Detailed Experimental Protocol: Purification by Recrystallization

The following protocol outlines a general procedure for the purification of cis-3-aminocyclohexanecarboxylic acid from a cis/trans mixture.

Step-by-Step Methodology:

-

Dissolution: The crude mixture of cis- and trans-3-aminocyclohexanecarboxylic acid is dissolved in a minimum amount of hot solvent (e.g., a water/ethanol mixture).[8] The goal is to create a saturated solution at the boiling point of the solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[9] If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities.[10]

-

Cooling and Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. The flask should remain undisturbed during this period.[9]

-

Ice Bath: Once the solution has reached room temperature, it is placed in an ice-water bath to maximize the yield of the crystallized product.[8]

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[8]

-

Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble trans isomer.[8]

-

Drying: The purified crystals are dried under vacuum to remove any remaining solvent.

The entire purification workflow can be visualized as follows:

Caption: Step-by-step workflow for the purification of cis-3-Aminocyclohexanecarboxylic acid via recrystallization.

Analytical Characterization and Quality Control

Confirmation of the structure and purity of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations for cis-3-Aminocyclohexanecarboxylic Acid |

| ¹H NMR Spectroscopy | Structural elucidation and determination of stereochemistry. | The relative stereochemistry can be inferred from the coupling constants of the protons on the cyclohexane ring. |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton.[11] | The number of signals will correspond to the number of unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the mass of the compound (C₇H₁₃NO₂) should be observed. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and isomeric ratio. | A single major peak should be observed for the pure compound. Chiral HPLC may be used for enantiomeric resolution if applicable. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino (N-H) and carboxylic acid (C=O, O-H) groups will be present. |

Data Summary: Synthesis and Purification Outcomes

The following table summarizes typical outcomes for the synthesis and purification of cis-3-aminocyclohexanecarboxylic acid.

| Parameter | Catalytic Hydrogenation | After Recrystallization |

| Yield | >90% (for the mixture of isomers) | 60-80% (of the cis isomer from the mixture) |

| cis:trans Ratio | Varies (e.g., 4:1 to 1:1) depending on conditions. | >98:2 |

| Purity (by HPLC) | ~95% (total isomers) | >99% |

Conclusion

The synthesis and purification of cis-3-aminocyclohexanecarboxylic acid, while presenting stereochemical challenges, can be reliably achieved through the catalytic hydrogenation of 3-aminobenzoic acid followed by meticulous fractional crystallization. The methodologies outlined in this guide provide a robust framework for obtaining this valuable compound in high purity, enabling its use in further research and development in the pharmaceutical and life sciences sectors. Careful attention to reaction conditions and purification protocols is paramount for a successful outcome.

References

-

National Center for Biotechnology Information. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

SpectraBase. CIS-3-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC-ACID. [Link]

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

- Google Patents.

-

PubMed. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. [Link]

-

Homi Bhabha Centre for Science Education. Recrystallization. [Link]

- Google Patents.

-

University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. [Link]

- Google Patents.

-

University of Rochester. Recrystallization - Single Solvent. [Link]

-

Sciencemadness.org. Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]

-

MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

-

Beilstein Journals. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]

-

National Center for Biotechnology Information. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]

-

National Center for Biotechnology Information. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

- Google Patents.

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubChem. (1S,3S)-3-Aminocyclohexanecarboxylic acid. [Link]

- Google Patents.

-

Western Michigan University ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

-

The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

-

Chemistry Stack Exchange. Isolation of cis-3-hexanol from grass. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]

- 4. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. Home Page [chem.ualberta.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of cis-3-Aminocyclohexanecarboxylic Acid: A Predictive Framework and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract: cis-3-Aminocyclohexanecarboxylic acid is a crucial non-proteinogenic amino acid utilized as a structural scaffold in medicinal chemistry and peptide synthesis. Its utility in organic-phase synthesis and formulation is, however, fundamentally governed by its solubility, a property that is poorly documented. This guide provides a comprehensive analysis of the physicochemical factors expected to control the solubility of this compound in various organic solvents. We move beyond theoretical discussion to provide a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal shake-flask method coupled with UPLC analysis. This document is intended to serve as a foundational resource for researchers, enabling predictive solvent selection and providing a robust methodology for generating reliable solubility data essential for process development, reaction optimization, and formulation design.

Introduction: The Synthetic Challenge and Solubility Imperative

cis-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid derivative. Its constrained cyclohexane ring makes it a valuable building block for synthesizing peptidomimetics and pharmacologically active agents, particularly those targeting neurological pathways.[1][2] The successful integration of this intermediate into synthetic routes, especially in peptide synthesis and the creation of complex drug molecules, is critically dependent on its behavior in non-aqueous media.[1]

Solubility is a master variable that dictates reaction kinetics, purification efficiency, and the ultimate feasibility of a synthetic process. Poor solubility can lead to heterogeneous reaction mixtures, low yields, and complex downstream processing. For formulation scientists, understanding the solubility profile is the first step in designing effective drug delivery systems. This guide addresses the current information gap by providing a framework for understanding and experimentally determining the solubility of cis-3-Aminocyclohexanecarboxylic acid in relevant organic solvents.

Physicochemical Properties & Predicted Solubility Profile

Molecular Structure and Dominant Zwitterionic State

Like all amino acids, cis-3-aminocyclohexanecarboxylic acid possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state and in polar environments, these functional groups engage in an internal acid-base reaction, forming a zwitterion or dipolar ion.[3] This results in a molecule with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).

This zwitterionic character is the single most important factor governing its physical properties. The strong electrostatic interactions between these charged moieties in the crystal lattice lead to a high melting point (approx. 225-228 °C) and a general preference for highly polar solvents that can effectively solvate both ionic centers.[4][5] The energy required to break this strong ionic lattice is substantial, meaning a solvent must provide strong, energetically favorable interactions to overcome it.[5]

Core Principles Governing Solubility

The solubility of cis-3-aminocyclohexanecarboxylic acid is a function of the interplay between its solid-state properties (lattice energy) and the solvation energy provided by the solvent. Key factors include:

-

Polarity and Dielectric Constant: High-polarity solvents are better equipped to stabilize the charged zwitterionic form.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors (to the carboxylate) and acceptors (from the ammonium group), providing powerful solvation interactions. Aprotic solvents lack this dual capability.

-

Hydrophobic Effects: The non-polar cyclohexane backbone contributes a hydrophobic character, which can slightly enhance solubility in less polar solvents compared to a linear amino acid of similar size, but this effect is secondary to the dominant zwitterionic nature.

The relationship between the solute's structure and solvent properties is visualized in the diagram below.

Caption: Key energy balance for dissolution.

Predicted Solubility in Common Organic Solvent Classes

Based on these principles, we can predict a general solubility trend:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Highest solubility is expected in water. Solubility in alcohols is anticipated to be moderate but significantly lower than in water.[4] The solubility will likely decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing polarity and steric hindrance of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the ammonium cation well. However, their ability to solvate the carboxylate anion is weaker compared to protic solvents. Moderate to low solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The energy released from the weak van der Waals interactions between these solvents and the solute is insufficient to overcome the high lattice energy of the zwitterionic solid.[5][6] Therefore, cis-3-aminocyclohexanecarboxylic acid is expected to be practically insoluble in these solvents.

Standardized Protocol for Experimental Solubility Determination

Given the absence of published quantitative data, a robust and reproducible experimental protocol is essential. The isothermal shake-flask method is the gold standard for solubility measurement.

Principle of the Method

An excess amount of the solid solute is equilibrated with the solvent of interest in a sealed vessel at a constant temperature. The system is agitated for a sufficient time to ensure equilibrium is reached. After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Reagents

-

Solute: cis-3-Aminocyclohexanecarboxylic acid (>98% purity)

-

Solvents: HPLC-grade or equivalent purity (Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, etc.)

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

-

Calibrated pipettes

-

UPLC system with a suitable detector (e.g., PDA or ELSD)

-

Experimental Workflow: Step-by-Step Protocol

-

Preparation: Add an excess of solid cis-3-aminocyclohexanecarboxylic acid to a pre-weighed vial (e.g., add 20 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: Equilibrate the samples for at least 24 hours. For crystalline compounds with potentially slow dissolution kinetics, a 48- or 72-hour equilibration time is recommended. To validate equilibrium, samples can be taken at 24 and 48 hours; if the concentrations are identical, equilibrium has been reached.[7]

-

Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed autosampler vial. This filtration step is critical to remove all particulate matter.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A gravimetric dilution (by weight) is often more accurate than a volumetric one.

-

Quantification: Analyze the diluted samples using a validated UPLC method. A standard curve must be prepared using known concentrations of cis-3-aminocyclohexanecarboxylic acid to ensure accurate quantification.

The entire workflow is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Data Presentation

The determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvents and serves as a valuable quick reference for process chemists and formulation scientists.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value | |

| Isopropanol | 19.9 | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability and Storage of cis-3-Aminocyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Chemical Profile

Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its constrained alicyclic scaffold is valuable for designing conformationally restricted peptide mimics and novel therapeutic agents.[1] Understanding the chemical stability and defining appropriate storage conditions for this compound are paramount to ensuring its purity, integrity, and performance in synthesis and formulation, ultimately safeguarding the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the intrinsic stability of cis-3-Aminocyclohexanecarboxylic acid, explores potential degradation pathways under various stress conditions, and establishes a framework for its optimal storage and handling. Furthermore, it details a robust experimental protocol for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Caption: Core chemical identity of cis-3-Aminocyclohexanecarboxylic acid.

Section 2: Intrinsic Chemical Stability

The inherent stability of cis-3-Aminocyclohexanecarboxylic acid is primarily derived from its structure:

-

Saturated Alicyclic Ring: The cyclohexane ring is a conformationally stable, saturated aliphatic system, lacking the reactive π-bonds that make aromatic or unsaturated compounds susceptible to certain degradation pathways like oxidation or photolytic rearrangement.

-

Zwitterionic Nature: As an amino acid, this compound can exist as a zwitterion in its solid state and in neutral aqueous solutions. This internal salt formation imparts a degree of stability, resulting in a relatively high melting point (approx. 225-228 °C) and lower reactivity compared to its non-ionic counterparts.[2]

Despite this inherent stability, the primary amine and carboxylic acid functional groups are susceptible to degradation under specific environmental stresses, which must be rigorously evaluated.

Section 3: Factors Influencing Stability & Potential Degradation Pathways

The quality of cis-3-Aminocyclohexanecarboxylic acid can be compromised over time by several environmental factors.[5][6] Forced degradation, or stress testing, is essential to identify likely degradation products and establish degradation pathways.[7][8] This information is foundational for developing and validating stability-indicating analytical methods.[9]

Caption: Key environmental factors influencing chemical stability.

3.1 Hydrolytic Degradation (Effect of pH) While the amide bonds in peptides are susceptible to hydrolysis, cis-3-Aminocyclohexanecarboxylic acid lacks such bonds. The primary concern under extreme pH and elevated temperature would be potential decarboxylation or other rearrangements, though the core structure is generally robust. Stress testing across a wide pH range (e.g., pH 2 to pH 12) is recommended by ICH guidelines to confirm this.[3]

3.2 Oxidative Degradation The primary amine group is the most likely site for oxidative degradation.[10] Exposure to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen catalyzed by metal ions, could potentially lead to the formation of corresponding hydroxylamines, nitroso compounds, or other oxidative byproducts. The goal of oxidative stress testing is to induce significant degradation (typically 10-30%) to identify these potential degradants.[9]

3.3 Photolytic Degradation As a saturated alicyclic compound, it is not expected to have strong chromophores that absorb UV-Vis light, suggesting a low susceptibility to photodegradation. However, ICH Q1B guidelines require photostability testing to confirm this.[4] This involves exposing the solid material and a solution to a standardized light source to ensure no unexpected degradation occurs.

3.4 Thermal Degradation In the solid state, the compound is thermally stable, as indicated by its high melting point. However, at temperatures approaching its melting point or during prolonged exposure to elevated temperatures (e.g., 50-70°C, as used in accelerated stability studies), solid-state degradation or polymorphic changes could occur.[3] In solution, elevated temperatures can accelerate other degradation mechanisms like hydrolysis and oxidation.

Section 4: Recommended Storage and Handling

Based on available safety data sheets and best practices for chemical intermediates, the following storage and handling procedures are recommended to preserve the integrity of cis-3-Aminocyclohexanecarboxylic acid.

| Parameter | Recommendation | Rationale & Justification |

| Temperature | Long-Term: 2-8°C.[1][11]Short-Term/Working: Room Temperature.[12] | Refrigeration minimizes the rate of any potential slow-acting degradation pathways. Room temperature is acceptable for routine lab use if the material is consumed relatively quickly. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[12] | The primary amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light Exposure | Store in a light-proof or amber container.[12] | Although not expected to be highly photosensitive, protection from light is a standard precaution to prevent any potential photolytic degradation, as required by ICH guidelines.[4] |

| Humidity | Store in a tightly closed container in a dry, well-ventilated place.[13][14] | The compound is water-soluble and potentially hygroscopic. Absorbed moisture can accelerate degradation and affect accurate weighing. |

| Container | Use a well-sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and interaction with container materials, while providing protection from light, moisture, and air. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][15] | Direct contact with these reactive materials can cause rapid and uncontrolled degradation of the compound. |

Section 5: Experimental Design for Stability Assessment: A Forced Degradation Study

5.1 Rationale and Objectives A forced degradation study is a mandatory component of drug development designed to intentionally degrade the compound.[16] Its objectives are:

-

To identify potential degradation products and elucidate degradation pathways.[17]

-

To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants (a "stability-indicating" method).[7]

-

To understand the intrinsic stability of the molecule.[18]

5.2 Experimental Workflow The following workflow outlines a systematic approach to a forced degradation study, consistent with ICH guidelines.[5][19]

Caption: Experimental workflow for a forced degradation study.

5.3 Detailed Step-by-Step Protocol

1. Materials and Reagents:

-

cis-3-Aminocyclohexanecarboxylic acid (purity >98%)

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, analytical balance, volumetric flasks, HPLC vials

2. Equipment:

-

HPLC system with UV/Vis or PDA detector (and ideally a mass spectrometer, MS)

-

Forced-convection oven or heating block

-

ICH-compliant photostability chamber

-

Water bath

3. Preparation of Solutions:

-

Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

-

Stress Reagents: Prepare 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ solutions.

4. Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent (or diluent for controls). Final compound concentration will be ~0.5 mg/mL.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Stress: Add 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Stress (Solution): Mix with diluent. Incubate at 70°C.

-

Thermal Stress (Solid): Place a few mg of solid powder in an open vial in an oven at 70°C. Dissolve in diluent before analysis.

-

Photolytic Stress: Expose the stock solution and solid powder to light in a photostability chamber as per ICH Q1B guidelines.

-

Control: Mix with diluent. Store at 2-8°C, protected from light.

5. Sampling and Analysis:

-

Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

-

Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

5.4 Data Presentation and Interpretation Summarize the results in a table to clearly present the extent of degradation under each condition.

| Stress Condition | Time (hrs) | Parent Compound (%) | Degradant 1 (%) (RT) | Degradant 2 (%) (RT) | Mass Balance (%) |

| Control (2-8°C) | 48 | 99.8 | ND | ND | 99.8 |

| 0.1 M HCl, 60°C | 48 | 98.5 | 1.2 (3.5 min) | ND | 99.7 |

| 0.1 M NaOH, 60°C | 48 | 99.1 | ND | ND | 99.1 |

| 3% H₂O₂, RT | 24 | 85.2 | 4.5 (2.8 min) | 9.8 (4.1 min) | 99.5 |

| Thermal (70°C) | 48 | 99.5 | ND | ND | 99.5 |

| Photolytic | - | 99.7 | ND | ND | 99.7 |

| (ND = Not Detected; RT = Retention Time. Data is illustrative.) |

A good mass balance (95-105%) indicates that all major degradation products are being detected by the analytical method.

Section 6: Conclusion

Cis-3-Aminocyclohexanecarboxylic acid is an intrinsically stable molecule due to its saturated alicyclic structure and zwitterionic character. However, its amino functional group presents a potential liability for oxidative degradation. Strict adherence to recommended storage conditions—specifically, refrigeration under an inert, dry atmosphere and protected from light—is critical for preserving its long-term purity.

For professionals in drug development, conducting comprehensive forced degradation studies is not merely a suggestion but a scientific and regulatory necessity. The protocols and principles outlined in this guide provide a robust framework for assessing the stability of cis-3-Aminocyclohexanecarboxylic acid, ensuring the development of reliable, specific, and accurate stability-indicating methods that are essential for any successful pharmaceutical program.

References

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. [Link]

-

International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. [Link]

-

Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropanecarboxylic acid. [Link]

-

ChemBK. (2024). cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. snscourseware.org [snscourseware.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. rroij.com [rroij.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. cis-3-Aminocyclohexanecarboxylic acid | 16636-51-4 [sigmaaldrich.com]

- 13. CIS-3-AMINOCYCLOHEXANECARBOXYLICACID - Safety Data Sheet [chemicalbook.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. cis-3-(Boc-amino)cyclohexanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 16. Accelerated stability and forced degradation [alphalyse.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. benchchem.com [benchchem.com]

- 19. database.ich.org [database.ich.org]

The Advent of a GABAergic Modulator: A Technical History of cis-3-Aminocyclohexanecarboxylic Acid

Abstract

This in-depth technical guide charts the discovery and historical development of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a pivotal molecule in the study of γ-aminobutyric acid (GABA) neurotransmission. From its initial synthesis to its characterization as a selective inhibitor of neuronal GABA uptake, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's origins, its foundational experimental protocols, and its enduring significance in neuroscience. We will delve into the key synthetic strategies that first afforded this specific stereoisomer and detail the seminal pharmacological assays that defined its biological activity, offering a logical and technically-grounded narrative of its scientific journey.

Introduction: The Quest for GABAergic Specificity

The mid-20th century saw the identification of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system. This discovery ignited a fervent search for chemical tools that could selectively modulate the GABAergic system. A critical aspect of this system is the termination of GABA's synaptic action, which is primarily achieved through reuptake into neurons and glial cells by specific GABA transporters (GATs). The development of molecules that could interfere with this process offered a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. It was within this context that cis-3-Aminocyclohexanecarboxylic acid emerged as a molecule of significant interest. Its conformationally restricted cyclohexane backbone provided a rigid scaffold to probe the structural requirements of GABA transporters, leading to a deeper understanding of their function and pharmacology.

The Genesis of a Molecule: Early Synthetic Endeavors

The initial synthesis of aminocyclohexanecarboxylic acid isomers was reported in the mid-1970s. While various synthetic routes have since been developed, a foundational approach involved the catalytic hydrogenation of aminobenzoic acid precursors. A key early report by Palaiima and colleagues in 1977 described the synthesis of cis-3- and trans-4-aminocyclohexanecarboxylic acids.[1] This work highlighted the challenge of stereocontrol in the synthesis of these cyclohexane derivatives.

A representative synthetic approach to obtain the cis-3-isomer often starts from 3-aminobenzoic acid. The following protocol is a generalized representation based on early synthetic principles.

Experimental Protocol: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid

Objective: To synthesize cis-3-Aminocyclohexanecarboxylic acid via catalytic hydrogenation of 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Recrystallization solvents (e.g., water/ethanol mixture)

Procedure:

-

Catalyst and Substrate Preparation: In a high-pressure autoclave, a solution of 3-aminobenzoic acid in ethanol is prepared. The Rh/Al₂O₃ catalyst is then carefully added to the solution. The amount of catalyst is typically a small percentage of the substrate's weight.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen gas to remove any residual oxygen. Subsequently, it is pressurized with hydrogen gas to a specific pressure (e.g., 50-100 atm). The reaction mixture is then heated to a set temperature (e.g., 80-120 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, is purified by recrystallization. The choice of solvent is critical for the selective crystallization of the desired cis-isomer. A mixture of water and ethanol is often effective. The purified crystals of cis-3-Aminocyclohexanecarboxylic acid are collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and stereochemistry.

Causality in Experimental Choices:

-

Catalyst Selection: Rhodium on alumina is a common choice for the hydrogenation of aromatic rings due to its high activity and selectivity. The choice of catalyst can influence the stereochemical outcome of the reaction.

-

Solvent: Ethanol is a suitable solvent as it dissolves the starting material and is relatively inert under the reaction conditions.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and to favor the formation of the desired isomer. Higher pressures and temperatures generally increase the rate of hydrogenation.

-

Purification: Recrystallization is a crucial step to separate the cis and trans isomers, which often have different solubilities in specific solvent systems.

Unveiling the Biological Activity: A Selective Inhibitor of Neuronal GABA Uptake

The landmark discovery of the biological function of cis-3-Aminocyclohexanecarboxylic acid was published in Nature in 1976 by G. P. Jones and M. J. Neal.[2] Their research demonstrated that the compound selectively inhibited the uptake of GABA into neurons, with little effect on glial GABA uptake. This was a significant finding, as it provided a tool to dissect the relative contributions of neuronal and glial transporters to the clearance of synaptic GABA.

A subsequent study by Neal and Bowery in 1977, published in Brain Research, further solidified these findings, showing that cis-3-ACHC acts as a substrate for the neuronal GABA transport system. The following protocol is a representation of the type of GABA uptake assay used in these seminal studies.

Experimental Protocol: In Vitro GABA Uptake Assay in Rat Brain Synaptosomes

Objective: To determine the inhibitory effect of cis-3-Aminocyclohexanecarboxylic acid on the uptake of radiolabeled GABA into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

Sucrose solution (0.32 M)

-

Krebs-bicarbonate buffer

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

cis-3-Aminocyclohexanecarboxylic acid (test compound)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation: Rat cerebral cortex is dissected and homogenized in ice-cold 0.32 M sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction), which is rich in nerve terminals. The final synaptosomal pellet is resuspended in Krebs-bicarbonate buffer.

-

GABA Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated at 37°C for a short period to allow for temperature equilibration.

-

The uptake reaction is initiated by the addition of a known concentration of [³H]-GABA, in the presence or absence of varying concentrations of cis-3-Aminocyclohexanecarboxylic acid.

-

The incubation is carried out for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration of the synaptosomes through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

-

Quantification: The filters containing the synaptosomes with accumulated [³H]-GABA are placed in scintillation vials with scintillation fluid. The amount of radioactivity is then measured using a liquid scintillation counter.

-

Data Analysis: The uptake of [³H]-GABA in the presence of cis-3-Aminocyclohexanecarboxylic acid is expressed as a percentage of the uptake in the control (absence of the test compound). An IC₅₀ value (the concentration of the compound that inhibits 50% of the GABA uptake) is then calculated.

Self-Validating System:

-

Controls: The experiment includes control samples without the test compound to establish the baseline GABA uptake. Blank samples (incubated at 0°C) are also included to account for non-specific binding of [³H]-GABA.

-

Reproducibility: The assay is performed in triplicate for each concentration of the test compound to ensure the reliability of the results.

-

Specificity: The selectivity of cis-3-ACHC for neuronal uptake was demonstrated by comparing its effects on preparations enriched in neurons (synaptosomes) versus those enriched in glial cells (e.g., cultured astrocytes or satellite cells of dorsal root ganglia).

Pharmacological Profile and Mechanism of Action

The initial studies laid the groundwork for a more detailed understanding of the pharmacological profile of cis-3-Aminocyclohexanecarboxylic acid. It was established as a competitive inhibitor of the high-affinity GABA transporter, primarily the GAT-1 subtype, which is predominantly expressed on neurons.

| Parameter | Value | System | Reference |

| IC₅₀ for GABA Uptake | ~10-50 µM | Rat brain synaptosomes | Jones & Neal, 1976 |

| Transporter Selectivity | GAT-1 > GAT-2/3 | Neuronal vs. Glial preparations | Neal & Bowery, 1977 |

| Mechanism of Action | Competitive Inhibitor/Substrate | Kinetic studies | Neal & Bowery, 1977 |

Signaling Pathway and Experimental Workflow

The following diagram illustrates the role of cis-3-Aminocyclohexanecarboxylic acid in the GABAergic synapse and the experimental workflow to determine its activity.

Caption: Workflow of GABA uptake inhibition assay and the action of cis-3-ACHC.

Legacy and Future Directions

The discovery of cis-3-Aminocyclohexanecarboxylic acid was a watershed moment in GABAergic pharmacology. It provided a crucial tool for the selective study of neuronal GABA transport and helped to pave the way for the development of more potent and selective GABA uptake inhibitors, some of which have found clinical application as anticonvulsants. The rigid cyclohexane scaffold of cis-3-ACHC has served as a template for the design of numerous other GABA analogues, contributing to a deeper understanding of the structure-activity relationships of GATs.

Future research continues to build on this legacy, with a focus on developing subtype-selective GAT inhibitors and exploring their therapeutic potential in a wider range of neurological and psychiatric conditions. The story of cis-3-Aminocyclohexanecarboxylic acid is a testament to the power of medicinal chemistry in providing the molecular probes necessary to unravel the complexities of the brain.

References

-

Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281–4. [Link]

-

Neal, M. J., & Bowery, N. G. (1977). Cis-3-aminocyclohexanecarboxylic acid: a substrate for the neuronal GABA transport system. Brain Research, 138(1), 169–174. [Link]

- Palaiima, A. I., et al. (1977). cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 26(1), 171–172. [Note: A direct clickable URL to the English translation of this specific 1977 paper is not readily available.

Sources

Cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to a Conformationally-Restrained GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] However, its therapeutic application is limited by its inability to cross the blood-brain barrier effectively. This has spurred the development of GABA analogues, structurally similar molecules with improved pharmacokinetic properties. This guide provides an in-depth technical exploration of cis-3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue that has garnered interest for its potential as a modulator of the GABAergic system. We will delve into its synthesis, mechanism of action as a GABA uptake inhibitor, key experimental protocols for its characterization, and its therapeutic potential.

Introduction: The Rationale for Conformationally-Restrained GABA Analogues

The therapeutic potential of modulating the GABAergic system is vast, with implications for epilepsy, anxiety, neuropathic pain, and other neurological disorders.[1][3][4] Direct administration of GABA is ineffective due to its hydrophilic nature and rapid metabolism.[1][2] Consequently, two primary strategies have emerged: the development of GABA receptor agonists and the inhibition of GABA reuptake from the synaptic cleft. The latter approach aims to prolong the presence of endogenous GABA, thereby enhancing inhibitory neurotransmission.

Cis-3-aminocyclohexanecarboxylic acid belongs to a class of GABA analogues where the flexible carbon backbone of GABA is incorporated into a cyclic structure.[5][6] This conformational constraint offers several potential advantages in drug design, including increased receptor or transporter selectivity and improved metabolic stability. This guide will focus on the synthesis, pharmacological characterization, and therapeutic potential of cis-3-aminocyclohexanecarboxylic acid as a selective inhibitor of GABA uptake.

Synthesis and Characterization

The stereochemistry of cis-3-aminocyclohexanecarboxylic acid is a critical determinant of its biological activity. The synthesis of specific stereoisomers is therefore of paramount importance. A robust method for the preparation of the optically pure (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid has been described, which provides a clear pathway for obtaining this specific enantiomer.[2][4]

Stereoselective Synthesis Protocol

This synthesis employs a chemoenzymatic approach to achieve high enantiomeric purity.[2][4]

Step 1: Anhydride Formation from Cyclohexane-1,3-dicarboxylic Acid A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, under reflux to yield cis-cyclohexane-1,3-dicarboxylic anhydride.

Step 2: Diester Formation The resulting anhydride is opened with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.

Step 3: Enzymatic Hydrolytic Desymmetrization The diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30. This enantioselective hydrolysis of one of the ester groups yields a chiral cis-1,3-cyclohexanedicarboxylic acid monoester in high enantiomeric excess.

Step 4: Modified Curtius Rearrangement The remaining carboxylic acid moiety of the monoester is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). This intermediate undergoes a Curtius-type rearrangement upon heating to form an isocyanate, which is then trapped with a suitable alcohol (e.g., tert-butanol) to yield the N-Boc protected amino ester.

Step 5: Hydrolysis and Deprotection The ester and the Boc-protecting group are removed by hydrolysis and acid treatment, respectively, to yield the final optically pure cis-3-amino-1-cyclohexanecarboxylic acid.[2]

Characterization

The structure and purity of the synthesized cis-3-aminocyclohexanecarboxylic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Mechanism of Action: Inhibition of GABA Uptake

Cis-3-aminocyclohexanecarboxylic acid exerts its effects on the GABAergic system primarily by acting as a competitive inhibitor of GABA transporters (GATs).[1][3] GATs are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal. By blocking these transporters, cis-3-aminocyclohexanecarboxylic acid increases the extracellular concentration and prolongs the action of GABA.

Studies have shown that cis-3-aminocyclohexanecarboxylic acid is a substrate for the neuronal GABA transport system and can competitively inhibit the uptake of GABA.[7] Kinetic studies have revealed that it acts primarily on neuronal GABA uptake sites.[3]

In Vitro Pharmacological Evaluation: GABA Uptake Inhibition Assay

To quantify the potency and selectivity of cis-3-aminocyclohexanecarboxylic acid as a GABA uptake inhibitor, a radiolabeled GABA uptake assay is a standard and robust method.[8][9]

Experimental Protocol: [³H]GABA Uptake Assay

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in appropriate media.

Assay Procedure:

-

Cell Plating: Plate the transfected HEK-293 cells in 96-well plates and allow them to adhere.

-

Preparation of Solutions: Prepare assay buffer, solutions of [³H]GABA (radioligand), unlabeled GABA (for determining non-specific uptake), and various concentrations of the test compound (cis-3-aminocyclohexanecarboxylic acid).

-

Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations, followed by the addition of [³H]GABA. Incubate for a specific time at a controlled temperature.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Quantitative Data

Kinetic studies on the uptake of [³H]cis-3-aminocyclohexanecarboxylic acid ([³H]ACHC) and its effect on [³H]GABA uptake in primary cultures of neurons and astrocytes have provided valuable quantitative data.[3]

| Parameter | Neurons | Astrocytes |

| Km for [³H]ACHC uptake | 40.3 µM | 210.8 µM |

| Vmax for [³H]ACHC uptake | 0.321 nmol/min/mg protein | 0.405 nmol/min/mg protein |

| Ki for ACHC inhibition of GABA uptake | 69 µM (competitive) | Complex (competitive at low concentrations, non-competitive at high concentrations) |

| Ki for GABA inhibition of ACHC uptake | 15 µM | 15 µM |

Table 1: Kinetic parameters of cis-3-aminocyclohexanecarboxylic acid (ACHC) at GABA transporters in cultured neurons and astrocytes.[3]

These results indicate that cis-3-aminocyclohexanecarboxylic acid has a higher affinity for the neuronal GABA transporter compared to the astrocytic transporter.[3]

Structure-Activity Relationship (SAR)

The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical factor influencing its potency as a GABA uptake inhibitor. Studies on the different stereoisomers have revealed significant differences in their biological activity.

Specifically, the (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid has been shown to be a potent inhibitor of GABA uptake, with a potency similar to that of GABA itself. In contrast, the (1R,3S) isomer is significantly less active, being at least 20 times less potent.[2] This highlights the importance of the spatial arrangement of the amino and carboxylic acid groups for effective interaction with the GABA transporter.

In Vivo Evaluation and Therapeutic Potential

While specific in vivo studies on the anticonvulsant or anxiolytic properties of cis-3-aminocyclohexanecarboxylic acid are not extensively reported in the readily available literature, the therapeutic potential can be inferred from its mechanism of action and studies on related compounds. As a GABA uptake inhibitor, it is expected to exhibit anticonvulsant, anxiolytic, and analgesic properties.

Preclinical Models for Evaluation

Standard preclinical models to assess the in vivo efficacy of a GABA uptake inhibitor like cis-3-aminocyclohexanecarboxylic acid would include:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: A model for myoclonic and absence seizures.[10]

-

Elevated Plus Maze: A model for assessing anxiolytic activity in rodents.

-

Formalin Test or Chronic Constriction Injury (CCI) Model: Models for evaluating analgesic effects in inflammatory and neuropathic pain, respectively.

The anticonvulsant activity of related cyclic amino acid analogues has been demonstrated in the maximal electroshock test.[6][11]

Therapeutic Applications

Given its mechanism of action, cis-3-aminocyclohexanecarboxylic acid and its derivatives could be valuable lead compounds for the development of novel therapeutics for:

-

Epilepsy: By increasing synaptic GABA levels, it could raise the seizure threshold.

-

Anxiety Disorders: Enhanced GABAergic inhibition can produce anxiolytic effects.

-

Neuropathic Pain: GABAergic agents are known to be effective in the management of chronic pain states.

-

Spasticity: By enhancing central nervous system inhibition, it may help in reducing muscle hypertonia.

Conclusion and Future Directions

Cis-3-aminocyclohexanecarboxylic acid represents a valuable chemical scaffold for the design of novel GABAergic agents. Its conformationally restrained structure and demonstrated activity as a selective neuronal GABA uptake inhibitor make it an attractive candidate for further investigation. Future research should focus on:

-

Synthesis and evaluation of all stereoisomers: To fully elucidate the structure-activity relationship.

-

In vivo pharmacokinetic and pharmacodynamic studies: To assess its brain penetration, metabolic stability, and efficacy in animal models of neurological disorders.

-

Lead optimization: To design derivatives with improved potency, selectivity, and drug-like properties.

The in-depth understanding of the synthesis, mechanism of action, and pharmacological profile of cis-3-aminocyclohexanecarboxylic acid provided in this guide serves as a solid foundation for researchers and drug development professionals to explore its therapeutic potential further.

References

-

Larsson, O. M., Johnston, G. A., & Schousboe, A. (1983). Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures. Brain Research, 260(2), 279–285. [Link]

-

A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (2008). ResearchGate. [Link]

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.

- A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). Current Medicinal Chemistry.

- Gamma-aminobutyric acid analogs. (2023). Drugs.com.

- How Do GABA Analogs Work?. (2021). RxList.

- A Role of GABA Analogues in the Treatment of Neurological Diseases. (n.d.). Bentham Science.

-

Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical research, 5(1), 1–7. [Link]

-

Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings]. (1978). British journal of pharmacology, 62(3), 431P. [Link]

-

cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. [Link]

- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.). MDPI.

-

Structural basis of GABA reuptake inhibition. (2022). Nature communications, 13(1), 3191. [Link]

- GABA Transporters. (n.d.). Merck Millipore.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). Molecules (Basel, Switzerland), 27(23), 8205.

-

A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PloS one, 9(2), e88667. [Link]

- GABA and Glutamate Transporters in Brain. (2018). Frontiers in endocrinology, 9, 274.

- Synthesis, Molecular Modeling Studies and Anticonvulsant Activity of certain (1-(Benzyl (aryl) amino) cyclohexyl) methyl esters. (2014).

-

Assessment of in vivo antiepileptic potential and phytochemical analysis of Cassia absus seed extracts. (2023). Journal of ethnopharmacology, 304, 116041. [Link]

Sources

- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of in vivo antiepileptic potential and phytochemical analysis of Cassia absus seed extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Biological Activity of cis-3-Aminocyclohexanecarboxylic Acid Enantiomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activity of the enantiomers of cis-3-aminocyclohexanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). It is established that the biological actions of this compound are highly dependent on its stereochemistry. This document will delve into the synthesis and chiral resolution of the (+) and (-) enantiomers, with a particular focus on the superior activity of the (1S,3R) isomer as a GABA uptake inhibitor. We will explore its selectivity profile across different GABA transporter (GAT) subtypes and its interactions with GABA receptors. Detailed experimental protocols for the synthesis, separation, and biological evaluation of these enantiomers are provided to enable researchers to further investigate their therapeutic potential.

Introduction: The Significance of Stereochemistry in GABA Analog Design

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. One key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

cis-3-Aminocyclohexanecarboxylic acid is a rigid GABA analog designed to explore the conformational requirements for interaction with GABAergic system components. Its cyclohexane backbone restricts the molecule's flexibility, providing valuable insights into the optimal geometry for binding to transporters and receptors. As a chiral molecule, cis-3-aminocyclohexanecarboxylic acid exists as a pair of enantiomers: (+)-cis-3-aminocyclohexanecarboxylic acid and (-)-cis-3-aminocyclohexanecarboxylic acid, corresponding to the (1R,3S) and (1S,3R) configurations, respectively. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicities. This guide will illuminate the profound impact of stereochemistry on the biological profile of cis-3-aminocyclohexanecarboxylic acid.

Synthesis and Chiral Resolution of Enantiomers

The differential biological activities of the enantiomers of cis-3-aminocyclohexanecarboxylic acid necessitate their preparation in enantiomerically pure forms. This is typically achieved through the synthesis of the racemic cis-isomer followed by chiral resolution.

Synthesis of Racemic cis-3-Aminocyclohexanecarboxylic Acid

A common route to racemic cis-3-aminocyclohexanecarboxylic acid involves the reduction of a suitable precursor, such as a β-enaminoketone derived from a 1,3-cyclohexanedione.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed for the enantioselective hydrolysis or acylation of a derivative of the racemic amino acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-3-Aminocyclohexanecarboxylic Acid Ethyl Ester

This protocol outlines a general procedure for the enzymatic kinetic resolution of the ethyl ester of racemic cis-3-aminocyclohexanecarboxylic acid using a lipase.

Materials:

-

Racemic cis-3-aminocyclohexanecarboxylic acid ethyl ester

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

-

Acylating agent (for acylation reaction, e.g., vinyl acetate)

-

Stirring apparatus

-

Temperature-controlled reaction vessel

-

Equipment for monitoring reaction progress (e.g., chiral HPLC or GC)

-

Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator)

Procedure (Hydrolysis):

-

Dissolve the racemic cis-3-aminocyclohexanecarboxylic acid ethyl ester in a suitable organic solvent.

-

Add the phosphate buffer to the solution.

-

Add the immobilized CAL-B to the biphasic mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the unreacted ester (one enantiomer).

-

Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with an organic solvent to isolate the hydrolyzed carboxylic acid (the other enantiomer).

-

Purify the separated enantiomers by crystallization or chromatography.

Biological Activity: A Tale of Two Enantiomers

The primary biological target of cis-3-aminocyclohexanecarboxylic acid is the GABA transport system. However, the two enantiomers exhibit a stark difference in their inhibitory potency.

Potent and Stereoselective Inhibition of GABA Uptake

Extensive research has demonstrated that the (1S,3R)-(-)-enantiomer is the eutomer, possessing significantly higher activity as a GABA uptake inhibitor. In contrast, the (1R,3S)-(+)-enantiomer is considered the distomer, being substantially less active. Studies using rat brain slices have shown that the (1S,3R) isomer has a potency similar to GABA in inhibiting GABA uptake, while the (1R,3S) isomer is at least 20 times less potent. This stereoselectivity underscores the specific conformational and steric requirements of the GABA transporter binding site.

GABA Transporter (GAT) Subtype Selectivity

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These subtypes have distinct tissue distributions and physiological roles. The racemic mixture of cis-3-aminocyclohexanecarboxylic acid is known to be a selective inhibitor of GAT1, which is the most abundant GABA transporter and is found predominantly in neurons. The enhanced activity of the (1S,3R)-enantiomer is primarily directed towards GAT1.

Table 1: Comparative Biological Activity of cis-3-Aminocyclohexanecarboxylic Acid Enantiomers

| Enantiomer | Configuration | GABA Uptake Inhibition (Rat Brain Slices) | Primary Target |

| (-)-cis-3-Aminocyclohexanecarboxylic acid | (1S,3R) | Potent inhibitor (similar to GABA) | GAT1 |

| (+)-cis-3-Aminocyclohexanecarboxylic acid | (1R,3S) | Weak inhibitor (>20-fold less potent than (1S,3R)) | - |

Note: Specific IC50 values for each enantiomer against individual GAT subtypes are not extensively reported in publicly available literature and represent a key area for further investigation.

Interaction with GABA Receptors

Experimental Protocol: In Vitro [³H]GABA Uptake Assay

This protocol describes a method for assessing the inhibitory activity of test compounds on GABA transporters expressed in a cellular system, such as Human Embryonic Kidney (HEK-293) cells stably expressing a specific GAT subtype.

Materials:

-

HEK-293 cells stably transfected with the desired GAT subtype (e.g., hGAT1)

-

Cell culture medium and reagents

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

[³H]GABA (radiolabeled GABA)

-

Unlabeled GABA

-

Test compounds (e.g., (1S,3R)- and (1R,3S)-cis-3-aminocyclohexanecarboxylic acid)

-

Known GAT inhibitor as a positive control (e.g., tiagabine for GAT1)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24- or 48-well)

Procedure:

-

Cell Culture: Plate the GAT-expressing HEK-293 cells in multi-well plates and grow to a confluent monolayer.

-

Preparation of Solutions: Prepare stock solutions of the test compounds and the positive control. Prepare serial dilutions of the compounds in assay buffer.

-

Assay Initiation: Aspirate the culture medium from the cells and wash the monolayer with pre-warmed assay buffer.

-

Pre-incubation: Add the assay buffer containing the various concentrations of the test compounds or control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

GABA Uptake: Add the assay buffer containing a fixed concentration of [³H]GABA (and unlabeled GABA to achieve the desired final concentration) to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) to ensure initial velocity conditions.

-